molecular formula C24H24N6O3 B2613771 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1172258-08-0

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2613771
CAS No.: 1172258-08-0
M. Wt: 444.495
InChI Key: FFWHWRRGGLJDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring linked to a phenylamine group. The phenylamine moiety is further modified with a pyrimidine ring bearing an imidazole substituent at the 6-position.

The diethoxy groups at the 3,4-positions likely enhance solubility and metabolic stability compared to non-ether analogs. The imidazolyl-pyrimidine-aminophenyl segment may facilitate hydrogen bonding or π-π stacking with biological targets, as seen in structurally related MCT4 inhibitors and kinase-binding agents .

Properties

IUPAC Name

3,4-diethoxy-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-3-32-20-10-5-17(13-21(20)33-4-2)24(31)29-19-8-6-18(7-9-19)28-22-14-23(27-15-26-22)30-12-11-25-16-30/h5-16H,3-4H2,1-2H3,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHWRRGGLJDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions

    Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.

    Introduction of Diethoxy Groups: The diethoxy groups are introduced via an etherification reaction using ethanol and a suitable catalyst such as sulfuric acid.

    Formation of Imidazole-Pyrimidine Moiety: The imidazole-pyrimidine moiety is synthesized separately through a series of reactions involving the condensation of imidazole with pyrimidine derivatives. This moiety is then coupled with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole-pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide and its analogs:

Compound Core Structure Key Substituents Molecular Weight (Da) Reported Target/Activity Source
This compound (Target Compound) Benzamide 3,4-Diethoxy phenyl; 6-(imidazol-1-yl)pyrimidin-4-ylamino phenyl ~482.5 (calculated) Hypothesized kinase/MCT4 inhibition N/A
N-Phenyl-N'-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea derivatives Urea Phenyl urea; 6-(imidazol-1-yl)pyrimidin-4-ylamino phenyl Not reported MCT4 inhibitors (cancer therapy)
4-(1H-Imidazol-1-yl)-N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)benzamide (3b) Benzamide 4-Imidazolyl benzamide; ureido-ethyl with 3,4-difluorophenyl Not reported Antifungal/antibacterial activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo-pyrimidine Fluorophenyl chromen; sulfonamide/methylbenzamide 589.1 Kinase inhibition (implied)
Imatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide) Benzamide Methylpiperazine; pyridinyl-pyrimidinylamino phenyl 493.6 BCR-ABL kinase inhibitor (leukemia)

Structural and Functional Insights

Core Scaffold Variations: The target compound utilizes a benzamide core, similar to imatinib and compound 3b , but differs in substituents. Urea derivatives (e.g., MCT4 inhibitors in ) replace the benzamide with a urea linker, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to ether-containing analogs.

Substituent Effects :

  • Imidazole-Pyrimidine Motif : The 6-(imidazol-1-yl)pyrimidine group is shared with MCT4 inhibitors , suggesting a role in binding polar or aromatic residues in transporter proteins. In contrast, imatinib’s pyridinyl-pyrimidine group targets kinase ATP pockets .
  • Diethoxy vs. Fluoro/Methoxy Groups : The target’s 3,4-diethoxy phenyl group may improve solubility over fluorophenyl (e.g., compound 3b ) or trifluoromethyl (e.g., EP 4 374 877 A2 ) analogs. However, electron-donating ethoxy groups could reduce electrophilic reactivity compared to electron-withdrawing substituents.

The pyrazolo-pyrimidine derivative in demonstrates that fluorinated aromatic systems enhance kinase binding affinity, but the target’s diethoxy groups may prioritize metabolic stability over potency.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for imidazolyl benzamides (e.g., amide coupling ) or pyrimidine functionalization via palladium catalysis .

Key Advantages of the Target Compound :

  • Enhanced Solubility : Diethoxy groups may confer better aqueous solubility than methyl or fluoro substituents.
  • Dual Targeting Potential: The hybrid structure could engage both kinase and transporter targets, as suggested by urea-based MCT4 inhibitors and kinase-focused benzamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.